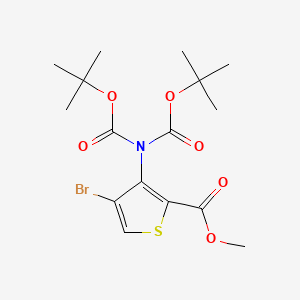
4-FLUOROBENZYL-D6 CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzyl chloride-d6 is the deuterium labeled 4-Fluorobenzyl chloride . It is used as a stable isotope in research . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular weight of 4-Fluorobenzyl chloride-d6 is 150.61 . The molecular formula is C7D6ClF . The SMILES string representation is ClC([2H])([2H])C1=C([2H])C([2H])=C(C([2H])=C1[2H])F .Physical And Chemical Properties Analysis
4-Fluorobenzyl chloride has a molecular weight of 144.574 . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 181.6±15.0 °C at 760 mmHg . The melting point is -18 °C . The flash point is 60.6±0.0 °C .Safety and Hazards
4-Fluorobenzyl chloride is classified as a combustible liquid. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. Protective measures such as wearing protective gloves/clothing/eye protection/face protection and ensuring adequate ventilation are recommended .
作用機序
Target of Action
It is known that the compound is used in research, often as a tracer in drug development .
Mode of Action
It is known that the compound is a deuterium-labeled version of 4-fluorobenzyl chloride . Deuterium, a stable isotope of hydrogen, is often incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles . This can influence how the drug interacts with its targets.
Biochemical Pathways
The compound’s deuterium labeling suggests it may be used to trace and study various biochemical processes .
Pharmacokinetics
The incorporation of deuterium into drug molecules can potentially affect these properties . Deuterium substitution has been shown to impact the pharmacokinetics of pharmaceuticals, potentially altering aspects like bioavailability .
Result of Action
As a deuterium-labeled compound, it is primarily used in research settings, often as a tracer during the drug development process .
生化学分析
Biochemical Properties
4-Fluorobenzyl-D6 chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The deuterium atoms in this compound can alter the rate of enzymatic reactions, providing insights into the metabolic pathways and the role of hydrogen atoms in these processes . Additionally, it can interact with nucleophilic amino acids in proteins, leading to the formation of covalent bonds and subsequent modifications in protein function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain signaling pathways by covalently modifying key signaling proteins, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites and the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic state .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the cell . These metabolic pathways can influence the overall pharmacokinetic profile of this compound and its effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, where it can interact with metabolic enzymes and influence cellular metabolism . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biochemical effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-FLUOROBENZYL-D6 CHLORIDE involves the conversion of a starting material to the desired product through a series of chemical reactions. The pathway should be designed to ensure high yield and purity of the final product while minimizing the use of hazardous reagents and waste generation.", "Starting Materials": [ "4-FLUOROBENZALDEHYDE-D6", "Thionyl chloride", "Methanol", "Sodium bicarbonate", "Methylene chloride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 4-FLUOROBENZALDEHYDE-D6 in methanol and add a catalytic amount of sodium bicarbonate. Stir the mixture at room temperature for 30 minutes to form the corresponding alcohol.", "Step 2: Add thionyl chloride dropwise to the reaction mixture and heat under reflux for 2 hours. The resulting chloro compound is obtained as a yellow solid.", "Step 3: Dissolve the chloro compound in methylene chloride and add a solution of sodium hydroxide in water. Stir the mixture at room temperature for 30 minutes to form the corresponding benzyl alcohol.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic. Extract the product with methylene chloride and dry over anhydrous sodium sulfate.", "Step 5: Add a solution of thionyl chloride in methylene chloride to the dried product and stir at room temperature for 1 hour. The resulting 4-FLUOROBENZYL-D6 CHLORIDE is obtained as a white solid." ] } | |
CAS番号 |
1219804-13-3 |
分子式 |
C7H6ClF |
分子量 |
150.61 |
IUPAC名 |
1-[chloro(dideuterio)methyl]-2,3,5,6-tetradeuterio-4-fluorobenzene |
InChI |
InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2 |
InChIキー |
IZXWCDITFDNEBY-NVSFMWKBSA-N |
SMILES |
C1=CC(=CC=C1CCl)F |
同義語 |
4-FLUOROBENZYL-D6 CHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




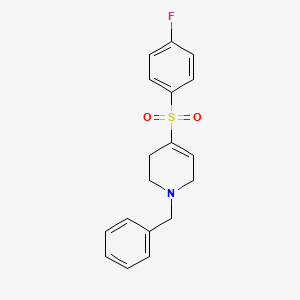
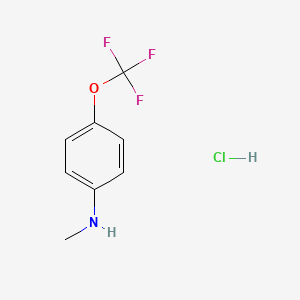

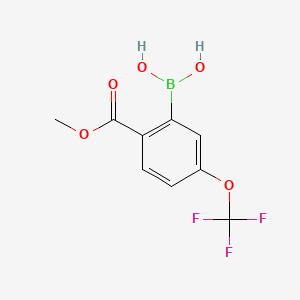
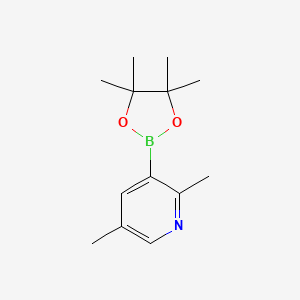

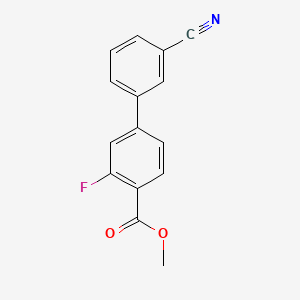

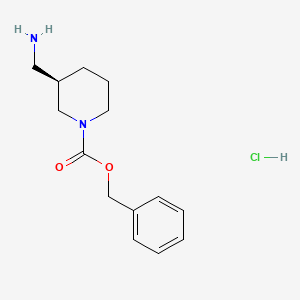
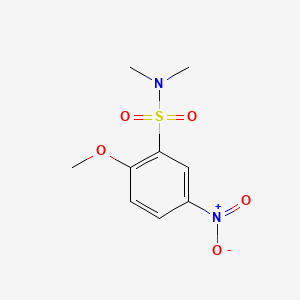
![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)
